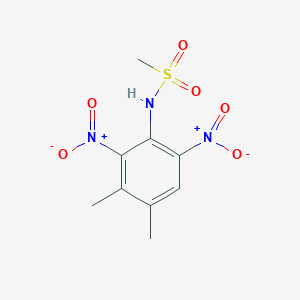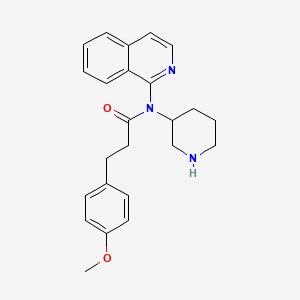
4-(Aminomethyl)-N-(3-methoxyphenyl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-N-(3-methoxyphenyl)benzamide hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of an aminomethyl group attached to a benzamide structure, with a methoxyphenyl substituent. This compound is of interest due to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-N-(3-methoxyphenyl)benzamide hydrochloride typically involves multiple steps. One common approach is the reaction of 4-(aminomethyl)benzoic acid with 3-methoxyaniline under appropriate conditions to form the desired benzamide. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of advanced purification techniques such as recrystallization or chromatography. Additionally, large-scale production may require the development of efficient and cost-effective processes to ensure the compound’s availability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminomethyl)-N-(3-methoxyphenyl)benzamide hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Conversion to amines.
Substitution: Introduction of new functional groups in place of the methoxy group.
Applications De Recherche Scientifique
4-(Aminomethyl)-N-(3-methoxyphenyl)benzamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)-N-(3-methoxyphenyl)benzamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Aminomethyl)benzoic acid
- 3-Methoxyaniline
- N-(3-Methoxyphenyl)benzamide
Uniqueness
4-(Aminomethyl)-N-(3-methoxyphenyl)benzamide hydrochloride is unique due to the combination of its aminomethyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C15H17ClN2O2 |
|---|---|
Poids moléculaire |
292.76 g/mol |
Nom IUPAC |
4-(aminomethyl)-N-(3-methoxyphenyl)benzamide;hydrochloride |
InChI |
InChI=1S/C15H16N2O2.ClH/c1-19-14-4-2-3-13(9-14)17-15(18)12-7-5-11(10-16)6-8-12;/h2-9H,10,16H2,1H3,(H,17,18);1H |
Clé InChI |
JKUKJQQJHUKNPE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Pyrimidinediamine, 5-[(4-bromo-1-naphthalenyl)methoxy]-](/img/structure/B15157782.png)




![5-[(2-Hydroxyphenyl)methylidene]-3-[(4-nitroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15157823.png)
![3-[N-(2,6-dichloro-4-nitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B15157824.png)
![4-[3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B15157837.png)




![6-[2-[7-[1-(5-Carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B15157862.png)

